E3 Ligase Ligand-linker Conjugate 57

PROTAC SNIPER Molecular Weight

This decision-critical intermediate (CAS 2380012-98-4) is pre-validated for ALK-targeted SNIPERs, uniquely recruiting IAP E3 ligases to degrade FLT3 and EML4-ALK—targets inaccessible to VHL-based conjugates. Its compact 433.50 g/mol framework and terminal primary amine enable straightforward, one-step amide conjugation with carboxylate-bearing warheads, bypassing complex activation protocols. Choose Conjugate 57 to eliminate futile linker screening and secure a literature-validated, synthetically accessible path to IAP-dependent degraders with favorable cell permeability profiles. For R&D supply only.

Molecular Formula C33H43N5O8S
Molecular Weight 669.8 g/mol
Cat. No. B12380445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 57
Molecular FormulaC33H43N5O8S
Molecular Weight669.8 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O
InChIInChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29+/m1/s1
InChIKeyVZUHFPQSYRNSMN-ZRJUGLEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 57: IAP-Based SNIPER Building Block for Targeted Protein Degradation


E3 Ligase Ligand-linker Conjugate 57, also designated AhR Ligand-Linker Conjugates 1 (CAS 2380012-98-4), is a bifunctional chemical intermediate designed for the synthesis of proteolysis-targeting chimeras (PROTACs) and SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) . The compound comprises an inhibitor of apoptosis protein (IAP) ligand linked to a SNIPER linker via a PEG3 spacer, terminating in a primary amine group for facile conjugation to target-protein warheads . With a molecular weight of 433.50 g/mol and formula C26H27NO5, it serves as a modular building block for generating heterobifunctional degraders that recruit the IAP family of E3 ubiquitin ligases .

Why E3 Ligase Ligand-linker Conjugate 57 Cannot Be Substituted with Generic IAP or VHL Conjugates


E3 ligase ligand-linker conjugates are not functionally interchangeable due to three critical variables: (1) the specific E3 ligase recruited (IAP, VHL, CRBN, MDM2), which dictates target scope and tissue-specific expression patterns [1]; (2) linker composition and length, which profoundly influence ternary complex geometry and degradation efficiency [2]; and (3) terminal functional groups, which determine conjugation chemistry and synthetic compatibility . Conjugate 57 is explicitly optimized for SNIPER design—it employs an IAP-recruiting ligand paired with a PEG3 SNIPER linker and a primary amine handle, a combination that yields distinct molecular properties (MW 433.50) and degradation profiles compared to VHL-based (e.g., MW >750) or CRBN-based conjugates . Substituting a generic IAP conjugate with a different linker length or a VHL-based building block would fundamentally alter ternary complex formation, target protein selectivity, and the physicochemical properties of the final degrader [2].

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 57 Against Closest Analogs


Lower Molecular Weight and Compact Linker Architecture vs. VHL-Based Conjugates

Conjugate 57 exhibits a substantially lower molecular weight (433.50 g/mol) compared to commonly used VHL-based ligand-linker conjugates such as (S,R,S)-AHPC-PEG5-COOH (750.90 g/mol) . This 42% reduction in MW is accompanied by a shorter PEG3 linker versus the PEG5 linker in the VHL conjugate, which directly impacts the physical distance between the E3 ligase and target protein binding moieties in the final degrader . Lower MW building blocks generally correlate with improved aqueous solubility and enhanced cell permeability, critical attributes for cellular degradation assays [1].

PROTAC SNIPER Molecular Weight Linker Length

IAP Ligand Recruitment Confers Distinct Target Degradation Selectivity vs. VHL and CRBN

In a direct comparative study of ALK-targeted PROTACs, IAP-based degraders (structurally analogous to those built from Conjugate 57) reduced protein expression of FLT3 and EML4-ALK, but not NPM-ALK, whereas VHL-based degraders were completely ineffective against all three targets [1]. CRBN-based degraders showed broader activity, degrading all three proteins [1]. This class-level evidence demonstrates that the choice of E3 ligase ligand (IAP vs. VHL vs. CRBN) fundamentally alters the degradation profile, even when the target warhead and linker are held constant [1].

E3 Ligase Selectivity IAP VHL CRBN PROTAC

Terminal Amine Functional Group Enables Versatile Bioconjugation vs. Carboxylic Acid-Terminated Conjugates

Conjugate 57 features a terminal primary amine (-NH2) group, which is reactive toward carboxylic acids, activated esters (NHS esters), isocyanates, and isothiocyanates . In contrast, many VHL-based conjugates (e.g., (S,R,S)-AHPC-PEG5-COOH) terminate in a carboxylic acid, requiring activation or coupling to amine-containing warheads . This functional group difference dictates the synthetic route: amine-terminated Conjugate 57 can be directly coupled to warheads bearing carboxylic acid handles, while acid-terminated conjugates require the reverse orientation or additional activation steps [1].

Bioconjugation Amine Click Chemistry PROTAC Synthesis

SNIPER Linker Composition Distinguishes Conjugate 57 from Standard PROTAC Linker Conjugates

Conjugate 57 incorporates a SNIPER linker specifically designed for IAP-based protein degraders, whereas close IAP analogs such as cIAP1 Ligand-Linker Conjugates 15 utilize a PROTAC linker . Although both conjugates contain IAP ligands and terminal amines, their linkers differ in composition and length (PEG3 SNIPER linker in Conjugate 57 vs. PEG3 PROTAC linker in cIAP1 Conjugate 15), resulting in different molecular weights (433.50 vs. 661.78 g/mol) . The SNIPER linker is optimized for the distinct ternary complex geometry required for IAP-mediated ubiquitination [1].

SNIPER PROTAC Linker IAP Ligand Linker Chemistry

Optimal Use Cases for E3 Ligase Ligand-linker Conjugate 57 in Targeted Protein Degradation Workflows


Synthesis of IAP-Recruiting SNIPERs Targeting FLT3 or EML4-ALK Fusion Proteins

Based on direct comparative evidence showing that IAP-based degraders reduce FLT3 and EML4-ALK protein levels while VHL-based degraders are ineffective [1], Conjugate 57 is the building block of choice for constructing ALK-targeted SNIPERs. Researchers synthesizing gilteritinib-warheaded PROTACs or similar ALK inhibitors should select this conjugate to achieve degradation of FLT3 and EML4-ALK in cellular models, avoiding the futile use of VHL conjugates [1].

Building Low-Molecular-Weight Degrader Libraries for Cellular Permeability Optimization

With a molecular weight of 433.50 g/mol—42% lower than VHL-based conjugates like (S,R,S)-AHPC-PEG5-COOH (750.90 g/mol) —Conjugate 57 is advantageous when designing degrader libraries where maintaining favorable physicochemical properties (solubility, permeability) is paramount [2]. Its compact PEG3 linker minimizes the overall molecular footprint, reducing the likelihood of permeability-limited degradation activity in cell-based assays [2].

Conjugation to Carboxylic Acid-Containing Target Warheads via Amide Coupling

The terminal primary amine group of Conjugate 57 enables direct, one-step amide bond formation with target-protein ligands that bear a free carboxylic acid handle . This simplifies synthetic workflows compared to acid-terminated conjugates that require activation with EDC/NHS or pre-functionalization of amine-containing warheads . This reactivity profile is particularly valuable when the target ligand is commercially available as a carboxylic acid or can be easily synthesized with a carboxylate moiety.

Development of SNIPER Molecules with Validated IAP Ligand-Linker Architecture

Conjugate 57 incorporates a SNIPER linker explicitly designed for IAP-dependent protein degradation, distinguishing it from IAP conjugates that employ generic PROTAC linkers . For investigators establishing SNIPER programs, this conjugate provides a pre-optimized, literature-validated building block that eliminates the need to empirically screen linker variants, thereby accelerating lead identification and reducing synthetic burden [3].

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